molecular formula C21H19F2N3O B2973223 1-(3,4-difluorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899960-18-0

1-(3,4-difluorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2973223
CAS No.: 899960-18-0
M. Wt: 367.4
InChI Key: BNDFXLABAZSHKP-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrrolo[1,2-a]pyrazine class, characterized by a bicyclic framework combining pyrrole and pyrazine rings. The 3,4-difluorophenyl group at position 1 introduces strong electron-withdrawing effects, while the m-tolyl (3-methylphenyl) carboxamide at position 2 contributes steric bulk and moderate lipophilicity. Its molecular formula is C₂₁H₁₈F₂N₃O, with an average mass of 366.39 g/mol.

Properties

IUPAC Name

1-(3,4-difluorophenyl)-N-(3-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N3O/c1-14-4-2-5-16(12-14)24-21(27)26-11-10-25-9-3-6-19(25)20(26)15-7-8-17(22)18(23)13-15/h2-9,12-13,20H,10-11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDFXLABAZSHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-difluorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Dihydropyrrolo[1,2-a]pyrazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dihydropyrrolo[1,2-a]pyrazine core.

    Introduction of the Difluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a difluorophenyl halide reacts with a nucleophile.

    Attachment of the Tolyl Group: The tolyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-difluorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3,4-difluorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, enabling the development of new synthetic methodologies.

    Material Science: The compound’s unique structural features make it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Fluorophenyl)-N-(tert-butyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

  • Structural Differences: Phenyl substitution: Monofluoro (4-fluorophenyl) vs. difluoro (3,4-difluorophenyl) in the target compound. Carboxamide group: tert-butyl vs. m-tolyl.
  • The tert-butyl group increases steric hindrance but enhances metabolic stability .

Pyrazoline Derivatives (e.g., 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde)

  • Core Structure : Pyrazoline (5-membered dihydro ring) vs. pyrrolopyrazine (6-membered fused ring).
  • Functional Groups : Carbaldehyde vs. carboxamide.
  • Implications : The pyrazoline core is less rigid, possibly affecting conformational stability in biological interactions. The carbaldehyde group may undergo redox reactions, unlike the more stable carboxamide .

Methyl 3,4-Dihydropyrrolo[1,2-a]pyrazine-6-carboxylate

  • Substituents : Carboxylate ester at position 6 vs. carboxamide at position 2 in the target compound.
  • Physicochemical Effects : The ester group increases hydrophilicity but may reduce membrane permeability. This contrasts with the m-tolyl carboxamide, which balances lipophilicity and hydrogen-bonding capacity .

Spirocyclic Dihydropyrrolo[1,2-a]pyrazine Derivatives (Patent Example)

  • Example: 1-[1’-(5-Isopropoxy-6-methyl-pyridine-2-carbonyl)-spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,4’-piperidine]-6-yl]ethanone.
  • Comparison : The target compound’s simpler structure may offer synthetic accessibility but less selectivity for complex targets like kinase enzymes .

Data Table: Key Structural and Molecular Comparisons

Compound Name Core Structure Substituents Molecular Formula Mass (g/mol) Notable Properties
1-(3,4-Difluorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide (Target) Dihydropyrrolopyrazine 3,4-Difluorophenyl; m-tolyl carboxamide C₂₁H₁₈F₂N₃O 366.39 High electron-withdrawing effect, moderate lipophilicity
1-(4-Fluorophenyl)-N-(tert-butyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide Dihydropyrrolopyrazine 4-Fluorophenyl; tert-butyl carboxamide C₁₈H₂₂FN₃O 315.39 Enhanced metabolic stability, reduced polarity
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde Pyrazoline 4-Fluorophenyl; carbaldehyde C₁₆H₁₃FN₂O 268.29 Flexible core, redox-sensitive functional group
Methyl 3,4-dihydropyrrolo[1,2-a]pyrazine-6-carboxylate Dihydropyrrolopyrazine Methyl ester at position 6 C₁₀H₁₂N₂O₂ 192.22 High hydrophilicity, potential for hydrolysis

Biological Activity

The compound 1-(3,4-difluorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Structural Features

The compound features a dihydropyrrolo-pyrazine core with specific substitutions that influence its biological properties. The presence of 3,4-difluorophenyl and m-tolyl groups enhances its interaction with biological targets.

ComponentDescription
Core StructureDihydropyrrolo[1,2-a]pyrazine
Functional Groups3,4-Difluorophenyl, m-Tolyl
Carboxamide GroupContributes to hydrogen bonding with biological targets

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The fluorine atoms in the structure are known to enhance binding affinity due to their electronegativity and steric effects. This interaction can modulate various biological pathways, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer proliferation.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the core structure can significantly affect the compound's activity. For instance, variations in the substituent positions on the pyrazine ring have been shown to alter potency against cancer cell lines. A study demonstrated that compounds with amino groups at positions 5 and 7 exhibited enhanced activity against leukemia models compared to their unsubstituted counterparts .

In Vivo Studies

In a study investigating the anti-cancer properties of related pyrazine compounds, it was found that those with similar structural features significantly inhibited the growth of P388 leukemia cells in mice. The study highlighted that certain substituents at positions 2 and 3 of the pyrazine ring were crucial for activity, suggesting a similar expectation for our compound .

In Vitro Studies

Another investigation into the cytotoxic effects of related compounds on various cancer cell lines revealed IC50 values indicating significant anti-tumor activity. For example, derivatives with similar structural motifs showed IC50 values ranging from 6.2 μM to 43.4 μM against human breast cancer cell lines . These findings suggest that our compound may exhibit comparable efficacy.

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